N-Methylpyrrole-d4 (ring-d4)
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Overview
Description
N-Methylpyrrole-d4 (ring-d4) is a deuterium-labeled compound, specifically a stable isotope-labeled version of N-Methylpyrrole. It is characterized by the replacement of hydrogen atoms in the pyrrole ring with deuterium atoms. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic labeling, which allows for precise chemical shift calibration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methylpyrrole-d4 (ring-d4) typically involves the reaction of N-Methylpyrrole with deuterated reagents. One common method includes the reaction of N-Methylpyrrole with deuterated sodium (NaD) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under controlled conditions, followed by evaporation and purification steps to obtain the desired deuterium-labeled compound .
Industrial Production Methods
Industrial production of N-Methylpyrrole-d4 (ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrole-d4 (ring-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylpyrrole-d4 oxide, while reduction can produce N-Methylpyrrole-d4 alcohol .
Scientific Research Applications
N-Methylpyrrole-d4 (ring-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in NMR spectroscopy for precise chemical shift calibration.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs in the body.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required for detailed analysis
Mechanism of Action
The mechanism of action of N-Methylpyrrole-d4 (ring-d4) primarily involves its role as an isotopic label. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrole: The non-deuterated version of the compound.
N-Methylpyrrole-d3: A partially deuterated version with three deuterium atoms.
N-Methylpyrrole-d5: A fully deuterated version with five deuterium atoms
Uniqueness
N-Methylpyrrole-d4 (ring-d4) is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of four deuterium atoms in the pyrrole ring offers a balance between isotopic labeling and chemical stability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-1-methylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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